

# Synergistic Antiviral Effects of Remdesivir in Combination Therapies Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025



The emergence of SARS-CoV-2 prompted an urgent search for effective antiviral therapies. While monotherapy with agents like Remdesivir, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has shown clinical benefits, combination therapies are being explored to enhance efficacy and combat potential drug resistance.[1][2] This guide provides a comparative analysis of the synergistic effects observed when Remdesivir is combined with other antiviral compounds, supported by experimental data from in vitro studies.

## **Quantitative Analysis of Synergistic Effects**

The synergistic activity of Remdesivir in combination with other antiviral agents has been quantified in various studies. The tables below summarize key findings, including synergy scores and reductions in viral titer, against different SARS-CoV-2 strains.

Table 1: Synergistic Effect of Remdesivir and Nirmatrelvir



| SARS-CoV-<br>2 Strain(s) | Cell Line | Incubation<br>Time | Synergy<br>Metric        | Result                                                        | Reference |
|--------------------------|-----------|--------------------|--------------------------|---------------------------------------------------------------|-----------|
| 20A.EU1,<br>BA.1, BA.5   | Vero E6   | 48 hours           | HSA Score                | 52.8 (p < 0.0001)                                             | [3][4][5] |
| 20A.EU1,<br>BA.1, BA.5   | Vero E6   | 72 hours           | HSA Score                | 28.6 (p < 0.0001)                                             |           |
| 20A.EU1                  | Vero E6   | 72 hours           | Viral Titer<br>Reduction | Additional 1.6-1.8 log reduction compared to Remdesivir alone | _         |

HSA (Highest Single Agent) score >10 is considered synergistic.

Table 2: Synergistic and Additive Effects of Remdesivir with other Antivirals



| Combination<br>Agent        | SARS-CoV-2<br>Strain | Cell<br>Line/Model                  | Key Finding                                                        | Reference |
|-----------------------------|----------------------|-------------------------------------|--------------------------------------------------------------------|-----------|
| Molnupiravir                | BA.5                 | A549-Dual™<br>hACE2-<br>TMPRSS2     | Additive effect with synergy at certain concentrations             |           |
| Molnupiravir &<br>Ribavirin | HCoV-OC43            | Human Nasal<br>Airway<br>Epithelium | More pronounced antiviral efficacy than purely additive effect     | _         |
| Nitazoxanide                | USA_WA1/2020         | Vero E6                             | Significant<br>synergy<br>observed                                 | -         |
| Velpatasvir/Sofos<br>buvir  | Clinical Isolate     | Human Lung<br>Epithelial Cells      | Strong synergy,<br>25-fold increase<br>in Remdesivir<br>potency    | _         |
| Elbasvir/Grazopr<br>evir    | Clinical Isolate     | Human Lung<br>Epithelial Cells      | Strong synergy,<br>25-fold increase<br>in Remdesivir<br>potency    | _         |
| Methotrexate                | Not Specified        | Vero Cells                          | Synergistic impairment of replication; >98% reduction in viral RNA | _         |
| Itraconazole                | Not Specified        | Calu-3 Cells                        | Synergistic effect, inhibiting >90% of particle production         | -         |
| Fluoxetine                  | Not Specified        | Calu-3 Cells                        | Synergistic effect, inhibiting                                     | -         |



|            |             |               | >90% of particle production                      |
|------------|-------------|---------------|--------------------------------------------------|
| Ivermectin | Italy-INMI1 | Not Specified | Synergistic increase in anti-SARS-CoV-2 activity |

## **Experimental Methodologies**

The evaluation of synergistic effects in the cited studies predominantly relies on in vitro cell-based assays. Below are detailed protocols representative of these experiments.

- 1. Cell-Based Antiviral Synergy Assay:
- Cell Lines: Vero E6 (African green monkey kidney epithelial cells) or Calu-3 (human lung adenocarcinoma cells) are commonly used due to their high expression of the ACE2 receptor, which SARS-CoV-2 uses for entry.
- Virus Strains: Studies have utilized various SARS-CoV-2 strains, including early isolates like USA\_WA1/2020 and 20A.EU1, as well as variants of concern such as Omicron sublineages (BA.1, BA.5).
- Infection Protocol:
  - Cells are seeded in 96-well plates and incubated for 24 hours.
  - The cells are then infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI),
     typically ranging from 0.002 to 0.1.
  - Following a 1-hour incubation period to allow for viral entry, the virus-containing supernatant is removed.
- Drug Treatment:
  - Serial dilutions of each antiviral drug, as well as their combinations, are added to the infected cells.



- The plates are incubated for a period of 48 to 72 hours at 37°C with 5% CO2.
- Endpoint Analysis:
  - Cytopathic Effect (CPE) Assay: Cell viability is assessed to determine the extent of virusinduced cell death. This can be measured using reagents like CellTiter-Glo, which quantifies ATP content.
  - Viral Titer Measurement: The concentration of infectious virus in the cell culture supernatant is determined using methods such as plaque assays or TCID50 (50% Tissue Culture Infectious Dose) assays.
  - Viral RNA Quantification: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in the supernatant, providing an indication of viral replication.
- Synergy Calculation: The Highest Single Agent (HSA) model is a common method for quantifying synergy. An HSA score greater than 10 is indicative of a synergistic interaction.
- 2. Plaque Reduction Assay:

This assay is a functional method to quantify the amount of infectious virus.

- Vero E6 cells are seeded in multi-well plates.
- Serial dilutions of the supernatant from the drug-treated infected cells are added to the confluent cell monolayers.
- After a 1-hour adsorption period, the inoculum is removed.
- The cells are overlaid with a medium containing agarose or another gelling agent to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
- After incubation for approximately 72 hours, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. A reduction in the number of plaques compared to the untreated control indicates antiviral activity.



## **Visualizing Mechanisms and Workflows**

Mechanism of Action for Synergistic Combination: Remdesivir and Nirmatrelvir

Remdesivir and Nirmatrelvir target different essential stages of the SARS-CoV-2 replication cycle. Remdesivir, a nucleoside analog prodrug, is intracellularly metabolized to its active triphosphate form. This active form acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination during viral RNA synthesis. Nirmatrelvir, on the other hand, is a protease inhibitor that blocks the activity of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is crucial for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting two distinct and vital viral enzymes, the combination of Remdesivir and Nirmatrelvir exerts a powerful synergistic effect.



Click to download full resolution via product page

Caption: Dual inhibition of SARS-CoV-2 replication by Remdesivir and Nirmatrelvir.







Experimental Workflow for Antiviral Synergy Screening

The process of identifying synergistic drug combinations involves a systematic in vitro screening approach.





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of antiviral drug synergy.



In conclusion, the combination of Remdesivir with other antiviral agents, particularly those with different mechanisms of action, demonstrates significant synergistic effects against SARS-CoV-2 in preclinical models. These findings underscore the potential of combination therapy as a more potent strategy for the treatment of COVID-19, warranting further clinical investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. New antiviral drug combination is highly effective against SARS-CoV-2 | Penn Today [penntoday.upenn.edu]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Remdesivir–Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Remdesivir-Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- To cite this document: BenchChem. [Synergistic Antiviral Effects of Remdesivir in Combination Therapies Against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831351#antiviral-agent-5-synergistic-effect-with-other-antiviral-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com